molecular formula C14H12N6OS B2382205 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797823-18-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2382205
CAS No.: 1797823-18-7
M. Wt: 312.35
InChI Key: UFEWPTYEPXPMAK-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl substituent. The benzo[c][1,2,5]thiadiazole moiety is an electron-deficient aromatic system, which may enhance intermolecular interactions in biological or material science applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-14(10-1-2-11-12(9-10)18-22-17-11)15-5-6-19-7-8-20-13(19)3-4-16-20/h1-4,7-9H,5-6H2,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWPTYEPXPMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CN4C3=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This step often involves the coupling of the imidazo[1,2-b]pyrazole intermediate with a benzo[c][1,2,5]thiadiazole derivative using a suitable coupling reagent such as EDCI or DCC.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological/Functional Relevance Synthesis Method References
Target Compound Benzo[c][1,2,5]thiadiazole 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl Hypothesized kinase inhibition or antiviral activity (inferred from analogs) Likely EDC-mediated amide coupling
N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole 3-(1-Methylpyrazolyl)-1,2,4-oxadiazole methyl Unspecified (similar electron-deficient core for optoelectronics or binding) Amide coupling with functionalized amines
ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide derivative) Imidazo[2,1-b]thiazole Trifluoromethylpyridyl-piperazine-benzyl Anti-tuberculosis (IC₅₀ = 0.12 µM) EDC-mediated coupling
ND-12025 (Imidazo[2,1-b]thiazole-5-carboxamide derivative) Imidazo[2,1-b]thiazole 3-Trifluoromethylphenoxy-pyridinylmethyl Anti-tuberculosis (IC₅₀ = 0.08 µM) Similar amine coupling
Thiazole-5-carboxamide derivatives (e.g., [3a–s]) Thiazole Varied amines (e.g., pyridinyl, aryl) Kinase inhibition (pIC₅₀ = 6.5–8.2) Hydrolysis and coupling with amines

Key Findings and Insights

  • Core Structure Impact: The benzo[c][1,2,5]thiadiazole core (target compound and analog) is more electron-deficient than imidazo[2,1-b]thiazole () or thiazole (), which may alter binding to hydrophobic pockets in biological targets or charge transport in material applications.
  • Substituent Effects :

    • The ethyl linker in the target compound may improve conformational flexibility compared to the methyl linker in , possibly affecting bioavailability or solubility.
    • Trifluoromethyl and pyridinyl groups in imidazo[2,1-b]thiazole analogs () enhance metabolic stability and target affinity, suggesting that similar modifications to the target compound could optimize efficacy.
  • Synthesis Methodology :

    • Amide bond formation via EDC-mediated coupling is common across analogs (), indicating scalability for the target compound.
    • Functionalization of heterocyclic cores (e.g., pyrazole, oxadiazole) often involves multistep reactions, as seen in and .
  • Biological Activity :

    • While direct data for the target compound is unavailable, imidazo[2,1-b]thiazole-5-carboxamides () show potent anti-tuberculosis activity, suggesting the target’s benzothiadiazole core might be repurposed for similar applications with modified substituents.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a unique combination of an imidazo[1,2-b]pyrazole moiety and a benzo[c][1,2,5]thiadiazole core. The structural formula can be represented as follows:

N 2 1H imidazo 1 2 b pyrazol 1 yl ethyl benzo c 1 2 5 thiadiazole 5 carboxamide\text{N 2 1H imidazo 1 2 b pyrazol 1 yl ethyl benzo c 1 2 5 thiadiazole 5 carboxamide}

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes that are crucial in disease pathways.
  • Receptor Binding : The compound interacts with specific receptors involved in inflammatory responses and cancer progression.
  • Antimicrobial Activity : Exhibits potent activity against various bacterial strains and pathogens.

1. Anticancer Activity

Research indicates that compounds with imidazo[1,2-b]pyrazole structures often exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of COX enzymes. Its derivatives have been evaluated for their safety and efficacy in animal models, showing minimal adverse effects while providing substantial anti-inflammatory benefits .

3. Antimicrobial Properties

In vitro studies have confirmed the antimicrobial efficacy of the compound against Mycobacterium tuberculosis and other bacterial strains. Notably, certain derivatives have demonstrated a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl) derivatives against various human cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, the compound exhibited significant edema reduction compared to control groups. Histopathological analysis revealed no significant damage to vital organs, suggesting a favorable safety profile .

Data Table: Biological Activities Summary

Activity Effectiveness Mechanism Reference
AnticancerHigh (IC50 < 10 µM)Induction of apoptosis
Anti-inflammatorySignificant (edema reduction)COX inhibition
AntimicrobialPotent (MIC 3.125 µg/mL)Disruption of bacterial cell walls

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